3-Bromo-N-(4-bromophenyl)propanamide
Overview
Description
“3-Bromo-N-(4-bromophenyl)propanamide” is a nitrogen-rich organic compound . It has a molecular weight of 306.98 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves the reactivity of 3-bromo-N-(p-bromophenyl)propanamide with different bases in an ionic liquid (BMImBF4) and in acetonitrile (ACN) .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9Br2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) . This compound is solid at ambient temperature .Physical and Chemical Properties Analysis
This compound has a molecular weight of 306.98 . It is solid at ambient temperature . The InChI code for this compound is 1S/C9H9Br2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) .Scientific Research Applications
Fluorescent ATRP Initiator
3-Bromo-N-(4-bromophenyl)propanamide has been utilized in the synthesis of fluorescent initiators for atom transfer radical polymerization (ATRP). Kulai and Mallet-Ladeira (2016) synthesized a coumarin-based fluorescent ATRP initiator, which displayed efficient initiation capabilities in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Reactivity and Product Formation
Pandolfi et al. (2019) investigated the reactivity of 3-bromo-N-(p-bromophenyl)propanamide with various bases. This study revealed two potential deprotonation sites, leading to the formation of different products such as β-lactams and acrylanilides, both having notable biological activities (Pandolfi et al., 2019).
Photocleavage Reactions
Fu, Scheffer, and Trotter (1998) studied the photochemistry of monothioimides, including a derivative of this compound. Their research focused on understanding the molecular structure and photochemical γ-hydrogen abstraction mechanisms (Fu, Scheffer, & Trotter, 1998).
Antimicrobial Properties
Baranovskyi et al. (2018) synthesized halogen(thiocyanato)amides containing the 4-acetylphenyl fragment and tested their antibacterial and antifungal activities. This research suggests potential antimicrobial applications for compounds like this compound (Baranovskyi et al., 2018).
Herbicidal Activity
Liu et al. (2008) investigated the herbicidal activity of a compound synthesized using this compound. This research explored its effectiveness as a herbicide, providing insights into its agricultural applications (Liu et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-N-(4-bromophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUGLAQIZREBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997937 | |
Record name | 3-Bromo-N-(4-bromophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7661-10-1 | |
Record name | NSC98134 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-N-(4-bromophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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